
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is a chiral compound featuring a dioxane ring substituted with a nitrophenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of a phenyl-substituted dioxane intermediate.
Amination: The amine group can be introduced through a reductive amination reaction, where a nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-2,2-dimethyl-4-(4-aminophenyl)-1,3-dioxan-5-amine: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
(4S,5S)-2,2-dimethyl-4-(4-methylphenyl)-1,3-dioxan-5-amine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is unique due to the presence of both a nitrophenyl group and an amine group on a chiral dioxane ring. This combination of functional groups and chirality can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
330214-85-2 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2)17-7-10(13)11(18-12)8-3-5-9(6-4-8)14(15)16/h3-6,10-11H,7,13H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
HLDJSGHYLNSUIS-QWRGUYRKSA-N |
SMILES isomérico |
CC1(OC[C@@H]([C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
SMILES canónico |
CC1(OCC(C(O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


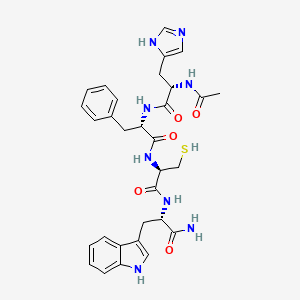
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
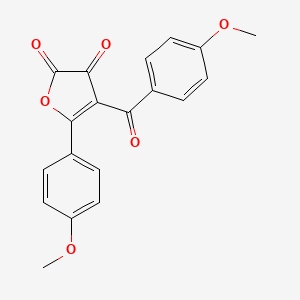
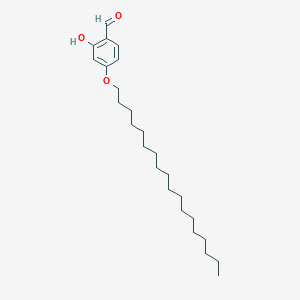
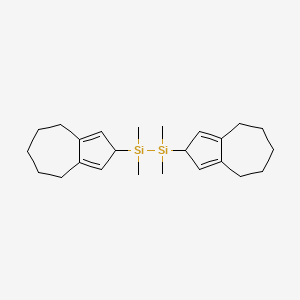

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)

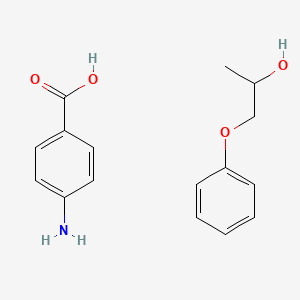
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
